molecular formula C14H12N4 B11940895 N,4-diphenyl-1H-1,2,3-triazol-5-amine CAS No. 53684-55-2

N,4-diphenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B11940895
CAS No.: 53684-55-2
M. Wt: 236.27 g/mol
InChI Key: ACLZPKMBZBHXJZ-UHFFFAOYSA-N
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Description

N,4-diphenyl-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the triazole ring, which imparts unique chemical and physical properties. The triazole ring is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles with high regioselectivity and efficiency . The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of N,4-diphenyl-1H-1,2,3-triazol-5-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,4-diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N,4-diphenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The phenyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-diphenyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

53684-55-2

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

N,5-diphenyl-2H-triazol-4-amine

InChI

InChI=1S/C14H12N4/c1-3-7-11(8-4-1)13-14(17-18-16-13)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)

InChI Key

ACLZPKMBZBHXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2NC3=CC=CC=C3

Origin of Product

United States

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